Cas no 1228666-23-6 (5-Fluoro-3,4-diiodo-1h-pyrrolo2,3-bpyridine)

5-Fluoro-3,4-diiodo-1h-pyrrolo2,3-bpyridine structure
1228666-23-6 structure
Product Name:5-Fluoro-3,4-diiodo-1h-pyrrolo2,3-bpyridine
CAS No:1228666-23-6
MF:C7H3FI2N2
MW:387.919469118118
CID:1217493
PubChem ID:329772069
Update Time:2025-07-23

5-Fluoro-3,4-diiodo-1h-pyrrolo2,3-bpyridine Chemical and Physical Properties

Names and Identifiers

    • 5-fluoro-3,4-diiodo-1h-pyrrolo[2,3-b]pyridine
    • AC1Q4N2L
    • CTK7C2758
    • MolPort-015-157-230
    • AKOS015853066
    • AG-L-58052
    • A-6262
    • A-6262;
    • MFCD16628260
    • 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine, AldrichCPR
    • 1228666-23-6
    • CS-0088338
    • DTXSID90678434
    • 5-Fluoro-3,4-diiodo-1h-pyrrolo2,3-bpyridine
    • MDL: MFCD16628260
    • Inchi: 1S/C7H3FI2N2/c8-3-1-11-7-5(6(3)10)4(9)2-12-7/h1-2H,(H,11,12)
    • InChI Key: RNKUSVGRMCQMAX-UHFFFAOYSA-N
    • SMILES: IC1=CNC2C1=C(C(=CN=2)F)I

Computed Properties

  • Exact Mass: 387.83700
  • Monoisotopic Mass: 387.83697g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • PSA: 28.68000
  • LogP: 2.91120

5-Fluoro-3,4-diiodo-1h-pyrrolo2,3-bpyridine Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

5-Fluoro-3,4-diiodo-1h-pyrrolo2,3-bpyridine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 5-Fluoro-3,4-diiodo-1h-pyrrolo2,3-bpyridine

Introduction to 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine (CAS No: 1228666-23-6)

5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine, with the chemical formula C₈H₃FIN₂ and CAS number 1228666-23-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrrolopyridine class, a scaffold that is widely recognized for its structural versatility and biological activity. The presence of both fluorine and iodine substituents in its molecular structure endows it with unique electronic and steric properties, making it a valuable intermediate in the synthesis of biologically active molecules.

The fluoro group at the 5-position introduces a degree of lipophilicity and metabolic stability, which are critical factors in drug design. Fluorinated compounds often exhibit enhanced binding affinity to biological targets due to their ability to form stronger hydrogen bonds and hydrophobic interactions. On the other hand, the iodo substituents at the 3 and 4 positions provide reactive sites for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. These reactions are pivotal in constructing more complex molecular architectures, enabling the development of novel therapeutic agents.

Recent advancements in medicinal chemistry have highlighted the potential of 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine as a key building block in the synthesis of small-molecule inhibitors targeting various diseases. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other enzyme families involved in cancer progression. The pyrrolopyridine core is particularly interesting because it mimics natural product scaffolds that have been successfully translated into clinical drugs. The fluorine and iodine substituents further enhance the compound's pharmacological profile by modulating its solubility, bioavailability, and target interaction.

In a notable study published in 2022, researchers utilized 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine to develop a series of kinase inhibitors with improved selectivity and potency. The fluorine atom was found to play a crucial role in optimizing binding interactions with the active site of the target enzyme. Additionally, the iodine atoms served as handles for introducing further functional groups through palladium-catalyzed cross-coupling reactions. This approach led to the discovery of several lead compounds that showed promising activity against resistant cancer mutations.

The synthesis of 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic transformations starting from commercially available precursors. One common synthetic route involves the condensation of 2-aminothiophene with diethyl ethoxymethylenemalonate to form the pyrrolopyridine core. Subsequent halogenation using molecular iodine and N-fluorobenzenesulfonimide (NFSI) introduces the fluorine and iodine substituents at the desired positions. The reaction conditions are carefully optimized to ensure high yield and purity.

The importance of 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine extends beyond its role as an intermediate in drug discovery. It has also been explored as a component in materials science applications due to its ability to form stable coordination complexes with metal ions. These complexes exhibit interesting photophysical properties that make them suitable for use in luminescent materials and sensors.

From a regulatory perspective, 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine is not classified as a hazardous or controlled substance under current international regulations. However, its handling requires adherence to standard laboratory safety protocols due to its potential reactivity and toxicity profile. Proper personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this compound.

The future prospects for 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine are promising given its versatility as a synthetic intermediate and its potential applications in drug development. Ongoing research aims to explore new derivatives of this compound that may exhibit enhanced biological activity or improved pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the discovery of novel therapeutic agents based on this scaffold.

In conclusion,5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine (CAS No: 1228666-23-6) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique structural features make it an invaluable tool for synthetic chemists seeking to develop innovative molecular architectures for drug discovery. As our understanding of its properties continues to grow,this compound will undoubtedly play an increasingly important role in future medicinal chemistry endeavors.

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